molecular formula C8H13NO B15334572 2-(3-Azetidinyl)-1-cyclopropylethanone

2-(3-Azetidinyl)-1-cyclopropylethanone

Cat. No.: B15334572
M. Wt: 139.19 g/mol
InChI Key: JQTDGACUJZJMTP-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)-1-cyclopropylethanone is a chemical compound that features a unique structure combining an azetidine ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azetidinyl)-1-cyclopropylethanone typically involves the formation of the azetidine ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, azetidine can be produced from 3-amino-1-propanol through a multistep route . The regio- and diastereoselective synthesis of 2-arylazetidines can be performed from substituted oxiranes via ring transformation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)-1-cyclopropylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The azetidine ring and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Azetidinyl)-1-cyclopropylethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azetidinyl)-1-cyclopropylethanone is unique due to the combination of the azetidine ring and the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(azetidin-3-yl)-1-cyclopropylethanone

InChI

InChI=1S/C8H13NO/c10-8(7-1-2-7)3-6-4-9-5-6/h6-7,9H,1-5H2

InChI Key

JQTDGACUJZJMTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC2CNC2

Origin of Product

United States

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